
1,1,3-Tribromoheptan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,3-Tribromoheptan-2-one is an organic compound with the molecular formula C₇H₁₁Br₃O It is a halogenated ketone, characterized by the presence of three bromine atoms attached to a heptanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1,3-Tribromoheptan-2-one can be synthesized through the bromination of heptan-2-one. The reaction typically involves the use of bromine (Br₂) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr₃). The reaction is carried out under controlled conditions to ensure the selective bromination at the desired positions on the heptanone molecule.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. This ensures high yield and purity of the final product. The use of advanced separation techniques such as distillation and recrystallization is also common to isolate and purify the compound.
Chemical Reactions Analysis
Types of Reactions: 1,1,3-Tribromoheptan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as hydroxide (OH⁻), amines (NH₂), or thiols (SH).
Reduction Reactions: The compound can be reduced to form heptan-2-one by using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Oxidation Reactions: Oxidation of this compound can lead to the formation of carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar solvents.
Reduction: Lithium aluminum hydride (LiAlH₄) in dry ether or sodium borohydride (NaBH₄) in methanol.
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Major Products:
Substitution: Formation of heptan-2-one derivatives with different functional groups.
Reduction: Heptan-2-one.
Oxidation: Heptanoic acid or other oxidized products.
Scientific Research Applications
1,1,3-Tribromoheptan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,1,3-tribromoheptan-2-one involves its interaction with various molecular targets. The bromine atoms can participate in electrophilic reactions, making the compound reactive towards nucleophiles. This reactivity is exploited in various synthetic applications to modify or create new chemical entities.
Comparison with Similar Compounds
- 1,1,3-Tribromononan-2-one
- 1,1,3-Trichlorobutan-2-one
- 1,1,3,3-Tetrabromooctan-2-one
Comparison: 1,1,3-Tribromoheptan-2-one is unique due to its specific bromination pattern and the length of its carbon chain. Compared to its analogs, it offers distinct reactivity and potential applications. For instance, 1,1,3-tribromononan-2-one has a longer carbon chain, which may affect its physical properties and reactivity. Similarly, 1,1,3-trichlorobutan-2-one, with chlorine atoms instead of bromine, exhibits different chemical behavior due to the differing electronegativities and sizes of the halogens.
Properties
CAS No. |
54899-95-5 |
|---|---|
Molecular Formula |
C7H11Br3O |
Molecular Weight |
350.87 g/mol |
IUPAC Name |
1,1,3-tribromoheptan-2-one |
InChI |
InChI=1S/C7H11Br3O/c1-2-3-4-5(8)6(11)7(9)10/h5,7H,2-4H2,1H3 |
InChI Key |
LXTJHNBZXQMSBE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C(=O)C(Br)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





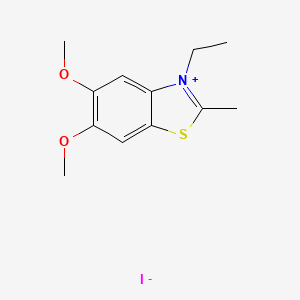

![2-{2-[(3,4-Dihydro-2H-pyran-2-yl)oxy]ethoxy}ethan-1-ol](/img/structure/B14633320.png)
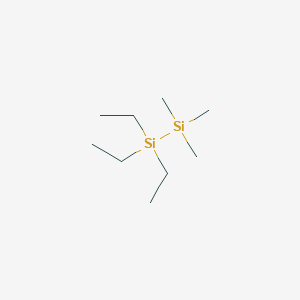
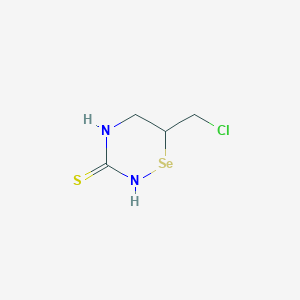
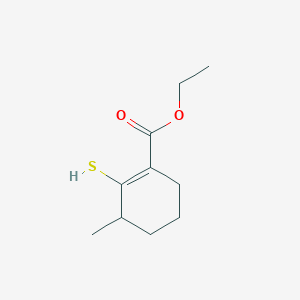
![4,4'-{1-[(3-Chlorophenyl)methyl]-1H-1,2,4-triazole-3,5-diyl}dipyridine](/img/structure/B14633340.png)
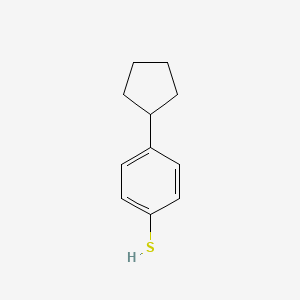
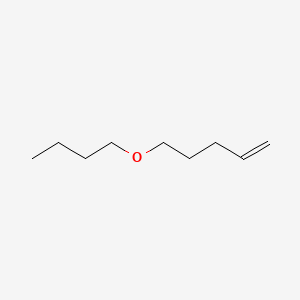
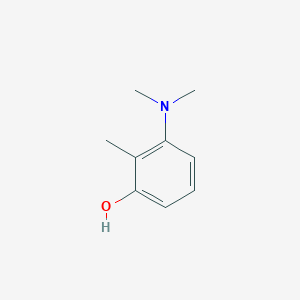
![2-[8-(3-Octylthiiran-2-yl)octanoylamino]ethyl 8-(3-octylthiiran-2-yl)octanoate](/img/structure/B14633354.png)
